molecular formula C18H27N3O2 B2564720 N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide CAS No. 2379988-45-9

N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide

Cat. No. B2564720
CAS RN: 2379988-45-9
M. Wt: 317.433
InChI Key: GHABRUPEPBXXDK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is a neurotransmitter that plays a vital role in regulating brain activity. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to increased inhibitory neurotransmission. This can result in a decrease in neuronal excitability, leading to anticonvulsant, anxiolytic, and analgesic effects. Additionally, this compound has been shown to have potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GABA aminotransferase, which makes it an ideal tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. Additionally, this compound has been shown to have a good safety profile in preclinical studies, which makes it a promising candidate for further development as a therapeutic agent. However, there are also limitations to the use of this compound in lab experiments. It has a relatively short half-life, which may limit its efficacy in certain experimental models. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.

Future Directions

There are several future directions for the study of N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide. One potential area of research is the development of this compound as a therapeutic agent for neurological and psychiatric disorders. Preclinical studies have shown promising results, and further clinical trials are needed to determine its safety and efficacy in humans. Another area of research is the development of new and improved GABA aminotransferase inhibitors that may have better pharmacokinetic properties and improved efficacy. Additionally, further studies are needed to elucidate the role of GABAergic neurotransmission in various neurological and psychiatric disorders, which may lead to the development of new treatments for these conditions.

Synthesis Methods

N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-methylpyridine with formaldehyde to form (2-methylpyridin-4-yl)methanol. This intermediate is then reacted with cyclopentanone to form this compound. The final product is purified using chromatography techniques to obtain a high degree of purity.

Scientific Research Applications

N-Cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. This compound has also been investigated as a potential treatment for cocaine addiction and has shown promising results in preclinical studies. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.

properties

IUPAC Name

N-cyclopentyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-14-12-17(6-9-19-14)23-13-15-7-10-21(11-8-15)18(22)20-16-4-2-3-5-16/h6,9,12,15-16H,2-5,7-8,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHABRUPEPBXXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)OCC2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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